molecular formula C12H13ClO2 B2803677 Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate CAS No. 91393-54-3

Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate

Cat. No. B2803677
CAS RN: 91393-54-3
M. Wt: 224.68
InChI Key: MBJPATUIODMIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C12H13ClO2 . It has a molecular weight of 224.68 .

Scientific Research Applications

Antinociceptive Activity

The compound has been studied for its antinociceptive activity . The synthesized compounds underwent intramolecular cyclization to give the substituted ethyl 4- (4-chlorophenyl)-2- { [2-oxofuran-3 (2 H )-ylidene]-amino}thiophene-3-carboxylates. These compounds showed pronounced antinociceptive activity along with low toxicity .

Enantioselective Hydroboration

The compound is used in enantioselective hydroboration of 3-aryl substituted cyclopropene-3-carboxylate . This process provides chiral cyclopropylboronates with excellent enantioselectivities (89–95% ee) in moderate to high yields (55–86%) .

Synthesis of Optically Active Cyclopropylboronates

The compound is used in the synthesis of optically active cyclopropylboronates . These cyclopropylboronates can be conveniently converted into chiral 1,2-diaryl substituted cyclopropane derivatives .

Synthesis of Chiral Drugs and Insecticides

The chiral cyclopropane framework, which can be synthesized from this compound, is found in a wide range of naturally-occurring compounds, chiral drugs, and insecticides .

Synthesis of Diverse Cyclopropanes

Through Suzuki–Miyaura coupling, C–N coupling, Tamao oxidation reaction, etc., cyclopropylboronates synthesized from this compound could be readily converted into structurally and functionally diverse cyclopropanes .

Organotin(IV) Derivatives

The compound is used in the synthesis of organotin(IV) derivatives . The complex formation by the deprotonation of ligand is envisaged .

properties

IUPAC Name

ethyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJPATUIODMIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate

Synthesis routes and methods

Procedure details

To a mixture of 4-chlorostyrene (1.20 ml, 10.0 mmol), Rh2(OAc)4 (0.221 g, 0.500 mmol), and toluene (20 ml) was added ethyl diazoacetate (1.09 ml, 10.50 mmol). Gas evolution was observed. The mixture was heated to 80° C. for 1 hour. The mixture was purified on silica gel (EtOAc in hexanes gradient) to provide 0.216 g of the title compound as an oil (9%).
Quantity
1.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
Rh2(OAc)4
Quantity
0.221 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.09 mL
Type
reactant
Reaction Step Two
Yield
9%

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